molecular formula C11H15FO3 B8470434 1-(2,2-Dimethoxyethoxy)-4-fluoro-3-methylbenzene

1-(2,2-Dimethoxyethoxy)-4-fluoro-3-methylbenzene

Cat. No.: B8470434
M. Wt: 214.23 g/mol
InChI Key: BJJHWIASYZTMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethoxyethoxy)-4-fluoro-3-methylbenzene is a useful research compound. Its molecular formula is C11H15FO3 and its molecular weight is 214.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15FO3

Molecular Weight

214.23 g/mol

IUPAC Name

4-(2,2-dimethoxyethoxy)-1-fluoro-2-methylbenzene

InChI

InChI=1S/C11H15FO3/c1-8-6-9(4-5-10(8)12)15-7-11(13-2)14-3/h4-6,11H,7H2,1-3H3

InChI Key

BJJHWIASYZTMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(OC)OC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-fluoro-4-methylbenzofuran and 5-fluoro-6-methylbenzofuran (14.95 g), N-bromosuccinimide (16.57 g), benzoyl peroxide (0.32 g) and carbon tetrachloride (375 ml) was heated under reflux under the illumination of an 80 W flood lamp for 20 h. The mixture was cooled, and filtered and the filtrate evaporated to dryness to give the crude product as an oil (24.0 g). This material was combined with a similar crude product (6.94 g) from an identical reaction run on a smaller scale and purified by chromatography on silica (900 g) using an ether hexane mixture (1:30) as eluant to give the title compound (13.5 g) as an oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
16.57 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
6.94 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-fluoro-3-methylphenol (36.7 g), potassium hydroxide pellets (19.5 g) and bromoacetaldehyde dimethyl acetal (34.6 ml) in dimethyl sulphoxide (240 ml) was heated at 110° for 24 h. The mixture was cooled, diluted with water (350 ml) and extracted with hexane. Evaporation of the extracts gave the title compound as an oil (52.3 g).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.6 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of diethyl cyanophosphonate (2.79 g) in dry tetrahydrofuran (10 ml) was added to a suspension of sodium hydride (60% oil dispersion; 0.63 g) in THF (16 ml) over 5 mins with ice cooling. After 15 min, a solution of 5-fluorobenzofuran-4-carbaldehyde (2.15 g) in THF (10 ml) was added and after 5 mins the solution was warmed up and stirred at room temperature for 3 h. Brine (20 ml) and ethyl acetate (20 ml) were added, the phases separated and the aqueous extracted with ethyl acetate (2×25 ml). The extracts were dried and evaporated and the residue purified by chromatography (Biotage Flash 40; 90 g; ethyl acetate:hexane 1:9) to give the title compound as a cream solid (1.97 g)
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Brine
Quantity
20 mL
Type
solvent
Reaction Step Three

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